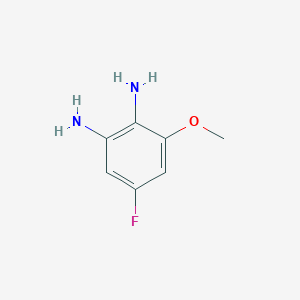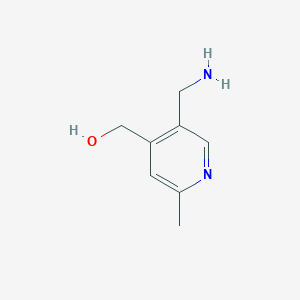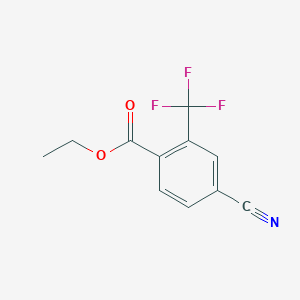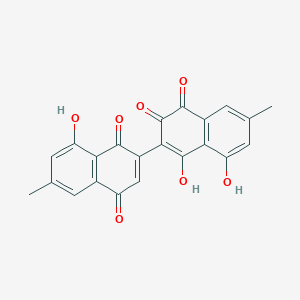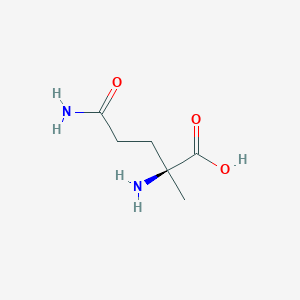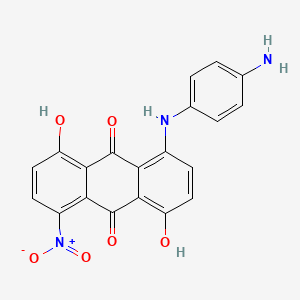
1-(4-Aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of anthracene derivatives followed by amination and hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diaminoanthracene derivatives.
Aplicaciones Científicas De Investigación
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in redox reactions, interact with enzymes, and bind to specific receptors. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Shares the amino and hydroxyl functional groups but lacks the anthracene core.
1,4-Dihydroxyanthraquinone: Contains the anthracene core and hydroxyl groups but lacks the amino and nitro groups.
5-Nitroanthranilic Acid: Contains the nitro group and an aromatic ring but lacks the anthracene core and hydroxyl groups.
Uniqueness
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is unique due to its combination of functional groups and the anthracene core, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
89455-26-5 |
|---|---|
Fórmula molecular |
C20H13N3O6 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
1-(4-aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)18-14(25)8-6-12(23(28)29)16(18)20(17)27/h1-8,22,24-25H,21H2 |
Clave InChI |
BIUGHZURYVXNTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
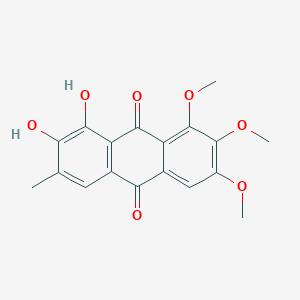
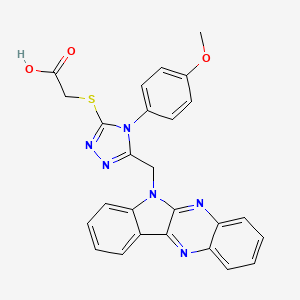



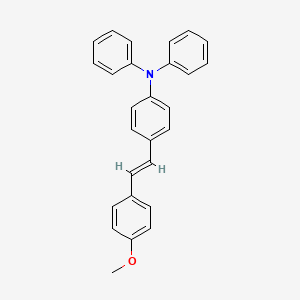
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
